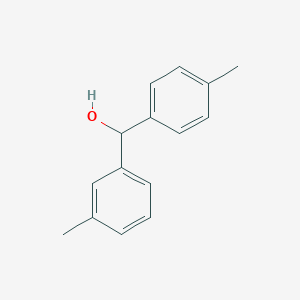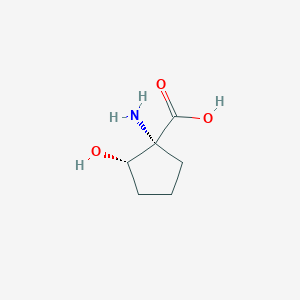
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI) is a chiral amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. This amino acid is commonly referred to as 1-amino-2-hydroxycyclopentanecarboxylic acid or ACPC. It is a cyclic amino acid that has a hydroxyl group and an amino group attached to the cyclopentane ring. The chemical structure of ACPC is shown below:
Mecanismo De Acción
The mechanism of action of ACPC involves its interaction with the NMDA receptor. ACPC binds to a specific site on the receptor, known as the glycine site, and enhances the activity of the receptor. This leads to increased calcium influx into the neuron, which is essential for synaptic plasticity and memory formation.
Efectos Bioquímicos Y Fisiológicos
ACPC has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation (LTP), which is a process that underlies memory formation and learning. ACPC has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACPC has several advantages for use in lab experiments. It is a chiral amino acid, which means that it has two enantiomers that can be separated and studied individually. This allows for a more detailed understanding of its mechanism of action. ACPC is also relatively stable and can be easily synthesized in the lab.
One of the limitations of ACPC is that it has poor solubility in water, which can make it difficult to study its effects in vivo. Additionally, ACPC has been found to have a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on ACPC. One area of interest is the development of more potent and selective NMDA receptor modulators based on the structure of ACPC. Another area of research is the investigation of the potential therapeutic applications of ACPC in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of ACPC and its effects on synaptic plasticity and memory formation.
Métodos De Síntesis
The synthesis of ACPC can be achieved by various methods. One of the commonly used methods is the reduction of 1,2-epoxycyclopentane with lithium aluminum hydride, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This method yields the (Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI)) enantiomer of ACPC.
Aplicaciones Científicas De Investigación
ACPC has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. ACPC has been found to enhance the activity of the NMDA receptor, leading to improved cognitive function and memory consolidation.
Propiedades
Número CAS |
197247-90-8 |
|---|---|
Nombre del producto |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)-(9CI) |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)3-1-2-4(6)8/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |
Clave InChI |
HGIWJIYAECWSED-UJURSFKZSA-N |
SMILES isomérico |
C1C[C@@H]([C@](C1)(C(=O)O)N)O |
SMILES |
C1CC(C(C1)(C(=O)O)N)O |
SMILES canónico |
C1CC(C(C1)(C(=O)O)N)O |
Sinónimos |
Cyclopentanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





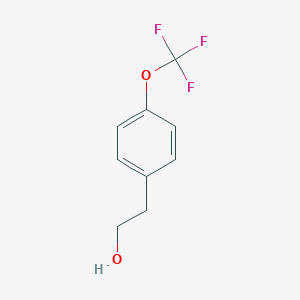
![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
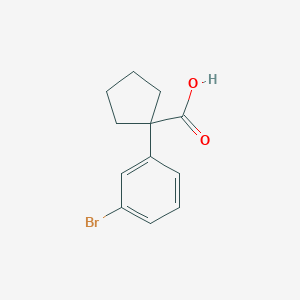
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
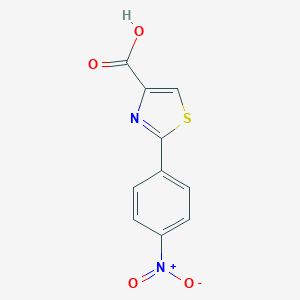
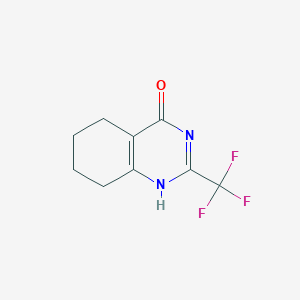
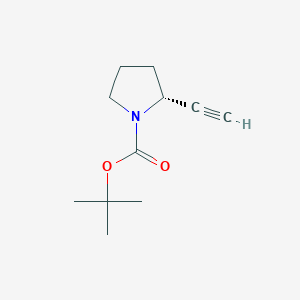

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
